2-amino-5-(2-bromoethyl)-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-(2-bromoethyl)-6-methyl-1H-pyrimidin-4-one, also known as BEMP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BEMP has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Mechanism of Action
The exact mechanism of action of 2-amino-5-(2-bromoethyl)-6-methyl-1H-pyrimidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various cellular pathways, including the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This compound has also been found to inhibit the proliferation and migration of cancer cells. Additionally, this compound has been found to induce the production of reactive oxygen species (ROS), which are involved in cell signaling and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-amino-5-(2-bromoethyl)-6-methyl-1H-pyrimidin-4-one is its broad spectrum of biological activities, which makes it a potential candidate for the treatment of various diseases. Additionally, this compound has been found to possess low toxicity, which is important for the development of safe and effective drugs. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 2-amino-5-(2-bromoethyl)-6-methyl-1H-pyrimidin-4-one. One possible direction is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is the development of this compound-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
2-amino-5-(2-bromoethyl)-6-methyl-1H-pyrimidin-4-one can be synthesized through a multi-step process involving the condensation of 2-amino-4,6-dimethylpyrimidine with 2-bromoethylamine hydrobromide, followed by the cyclization of the resulting intermediate with formic acid. The final product is obtained through the deprotection of the intermediate with hydrochloric acid.
Scientific Research Applications
2-amino-5-(2-bromoethyl)-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also shown promising antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess antiviral properties, making it a potential candidate for the treatment of viral infections such as hepatitis B and C.
Properties
Molecular Formula |
C7H10BrN3O |
---|---|
Molecular Weight |
232.08 g/mol |
IUPAC Name |
2-amino-5-(2-bromoethyl)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H10BrN3O/c1-4-5(2-3-8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12) |
InChI Key |
UBRVUFNJVNUYMC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)N)CCBr |
SMILES |
CC1=C(C(=O)N=C(N1)N)CCBr |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)N)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.